A Technical Guide to the Physicochemical Properties and Applications of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid
A Technical Guide to the Physicochemical Properties and Applications of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid
Abstract
(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid, a specialized arylboronic acid, serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, offers medicinal chemists and materials scientists a powerful tool for fine-tuning the electronic, steric, and pharmacokinetic properties of target molecules. This guide provides an in-depth analysis of its core physical and chemical properties, outlines best practices for safe handling and storage, and explores its primary application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.
Compound Identification and Core Properties
(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is a white to off-white solid at room temperature.[1] The molecule's utility is derived from the interplay of its three key functional groups: the reactive boronic acid moiety, the electron-withdrawing trifluoromethyl group, and the electron-donating methyl group. This unique electronic arrangement on the phenyl ring significantly influences its reactivity in synthetic transformations.
Chemical and Physical Data
The fundamental properties of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid are summarized below. It is important to note that while some physical data like boiling point are based on computational predictions, they provide a reliable estimate for handling and reaction planning.
| Property | Value | Reference |
| CAS Number | 947533-94-0 | [2] |
| Molecular Formula | C₈H₈BF₃O₂ | [2] |
| Molecular Weight | 203.95 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 275.8 ± 50.0 °C (Predicted) | [2] |
| Synonyms | Boronic acid, B-[4-methyl-3-(trifluoromethyl)phenyl]- | [2] |
| InChI Key | LXQGVSGCAAPNEL-UHFFFAOYSA-N | [1] |
Structural Influence on Reactivity
The presence of the trifluoromethyl (CF₃) group is particularly noteworthy. The CF₃ group is a strong electron-withdrawing group and a bioisostere for other functionalities, valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3] The adjacent methyl group, being electron-donating, creates a distinct electronic profile on the aromatic ring, enabling regioselective transformations and influencing the overall reactivity of the boronic acid in cross-coupling reactions.
Safety, Handling, and Storage
As with analogous arylboronic acids, (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid requires careful handling to ensure personnel safety and maintain compound integrity. The general hazard profile is based on data from structurally similar compounds.[4][5][6][7]
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |
| Skin Irritation | Causes skin irritation.[7] |
| Eye Irritation | Causes serious eye irritation.[7] |
| Respiratory Irritation | May cause respiratory irritation.[8] |
Recommended Handling and PPE
All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE) includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8] For procedures that may generate dust, a NIOSH-approved respirator is recommended.[5]
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Storage and Stability
Arylboronic acids are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water during a reaction, it can complicate stoichiometry. To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7]
Caption: Recommended workflow for the safe handling of arylboronic acids.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most robust and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that form the core of many pharmaceuticals, agrochemicals, and advanced materials.[9]
The reaction involves the palladium-catalyzed coupling of an organoboron species (the boronic acid) with an organohalide or triflate. The process is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.[9]
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Sources
- 1. 4-Methyl-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 947533-94-0 CAS MSDS (4-Methyl-3-trifluoromethyl-phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aksci.com [aksci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
